3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate
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Overview
Description
3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate is a complex organic compound belonging to the chromen-2-one derivatives This compound features a chromen-2-one core substituted with a 3,4-dimethoxyphenyl group and a 2-methylpropanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate typically involves multiple steps, starting with the preparation of the chromen-2-one core This can be achieved through the condensation of appropriate phenols with aldehydes or ketones under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium methoxide (NaOCH₃).
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Production of dihydrochromen-2-ones or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate is studied for its potential biological activities. It may exhibit antioxidant, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: The compound's potential medicinal applications include its use as an active pharmaceutical ingredient (API) in the development of new drugs. Its ability to modulate biological pathways makes it valuable in the treatment of various diseases.
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other colorants. Its unique chemical structure allows for the creation of vibrant and stable colorants for textiles, plastics, and coatings.
Mechanism of Action
The mechanism by which 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. For example, it could inhibit enzymes involved in inflammatory responses or act as an antioxidant by scavenging free radicals.
Comparison with Similar Compounds
3-(3,4-Dimethoxyphenyl)propionic acid
4-Methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate
3,4-Dimethoxyphenyl-2-oxo-2H-chromen-6-yl acetate
Uniqueness: 3-(3,4-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 2-methylpropanoate stands out due to its specific substitution pattern and the presence of both methoxy groups and a methyl group on the chromen-2-one core. This unique structure contributes to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-12(2)21(23)27-15-7-9-17-16(11-15)13(3)20(22(24)28-17)14-6-8-18(25-4)19(10-14)26-5/h6-12H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZSKXDZGMITHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C(C)C)C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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